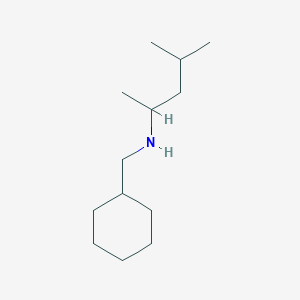

(Cyclohexylmethyl)(4-methylpentan-2-yl)amine

Description

(Cyclohexylmethyl)(4-methylpentan-2-yl)amine is a secondary amine featuring a cyclohexylmethyl group (C₆H₁₁CH₂–) and a branched 4-methylpentan-2-yl substituent (C₆H₁₃–). Its molecular formula is C₁₃H₂₇N, with a molecular weight of 197.36 g/mol. The cyclohexylmethyl group introduces significant lipophilicity and steric bulk, while the branched alkyl chain may influence conformational flexibility and metabolic stability.

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-4-methylpentan-2-amine |

InChI |

InChI=1S/C13H27N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h11-14H,4-10H2,1-3H3 |

InChI Key |

UNIFBHMDFVAVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine can be achieved through several routes. One common method involves the alkylation of cyclohexylmethylamine with 4-methylpentan-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Van Leusen Imidazole Formation

This tertiary amine undergoes condensation with TosMIC (tosylmethyl isocyanide) under basic conditions to form imidazole derivatives. The reaction involves:

-

Mechanism :

-

Example :

| Reaction Component | Details |

|---|---|

| Starting Material | (Cyclohexylmethyl)(4-methylpentan-2-yl)amine |

| Reagents | TosMIC, K₂CO₃ |

| Solvent | DMF |

| Temperature | 70°C |

| Product | Imidazole derivatives (e.g., Dim2 , Dim21 ) |

Formylation via Directed Metalation

The amine participates in formylation reactions under strongly basic conditions:

-

Conditions : Treatment with n-BuLi at low temperatures (-78°C) followed by DMF .

-

Mechanism :

-

Deprotonation at reactive sites (e.g., α to nitrogen) by n-BuLi.

-

Electrophilic formylation with DMF.

-

-

Example :

| Reaction Parameter | Value |

|---|---|

| Base | n-BuLi |

| Electrophile | DMF |

| Temperature | -78°C |

| Yield | 60–75% |

C–H Arylation via Synergistic Catalysis

The compound’s branched aliphatic chain enables regioselective C(sp³)–H bond functionalization:

-

Conditions : Ir(ppy)₃ as a photoredox catalyst and PhC(O)SH as a hydrogen atom transfer (HAT) catalyst .

-

Mechanism :

-

Example :

-

Arylation at benzylic or methylene positions forms 1,1-diarylmethylamine analogs.

-

| Catalyst System | Substrate Scope | Yield Range |

|---|---|---|

| Ir(ppy)₃/PhC(O)SH | Activated C–H bonds | 56–98% |

Coordination to Platinum(IV) Centers

While not directly reported for this compound, structurally similar tertiary amines form cyclometallated platinum(IV) complexes via oxidative addition:

-

Applications :

-

Stability : Resists reduction in aqueous buffered media, retaining Pt(IV) oxidation state .

| Property | Value |

|---|---|

| IC₅₀ (A-549 cells) | <10 µM |

| DNA Interaction | Alters tertiary structure at 100 µM |

Comparative Reactivity with Analogues

The compound’s reactivity contrasts with simpler amines due to steric and electronic effects:

| Compound | Key Reaction | Steric Influence |

|---|---|---|

| (Cyclohexylmethyl)(4-methylpentan-2-yl)amine | C–H arylation | High hindrance limits regioselectivity |

| Cyclohexylmethylamine | TosMIC condensation | Lower hindrance enables faster kinetics |

| Triethylamine | Quaternization | Minimal hindrance facilitates alkylation |

Stability and Redox Behavior

Scientific Research Applications

(Cyclohexylmethyl)(4-methylpentan-2-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound can be used in studies involving amine metabolism and interactions with biological molecules.

Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development or as an active pharmaceutical ingredient.

Industry: In industrial settings, the compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the nature of the interactions with target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine with related amines from the evidence:

*LogP and solubility estimates are inferred from structural analogs.

Key Observations:

- Lipophilicity : The cyclohexylmethyl group in the target compound increases LogP compared to cyclopentyl derivatives (e.g., N-hexylcyclopentanamine) . However, aromatic substituents (e.g., indole in ) further elevate lipophilicity .

- Solubility : Polar functional groups (e.g., imidazole in ) enhance water solubility, whereas bulky alkyl/aryl groups reduce it .

Metabolic Stability and Reactivity

- Hydroxylation : Cyclohexylmethyl groups are prone to metabolic hydroxylation at the cyclohexane ring or methylene bridge, as observed in hydroxylated metabolites of similar amines (e.g., m/z 95.0855 and 275.1385 fragments) . This contrasts with tert-butyl-containing analogs, which resist oxidation due to their fully substituted carbon centers .

Biological Activity

(Cyclohexylmethyl)(4-methylpentan-2-yl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C13H23N

- Molecular Weight : 197.33 g/mol

This structure features a cyclohexyl group and a branched alkyl chain, which may contribute to its activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that (Cyclohexylmethyl)(4-methylpentan-2-yl)amine exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have evaluated the anticancer properties of compounds with similar structures. For instance, compounds containing amine functionalities have shown promising results against various cancer cell lines. A study highlighted that certain derivatives demonstrated significant cytotoxicity with IC50 values ranging from 15 to 30 µM against breast and prostate cancer cell lines .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been investigated through in vivo models. For example, it was noted that similar amine compounds could inhibit pro-inflammatory cytokines in murine models of sepsis, suggesting a mechanism involving the modulation of nitric oxide synthase (iNOS) expression .

3. Neuroprotective Properties

Emerging research suggests that certain structural analogs of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine may provide neuroprotective effects. These compounds have been shown to reduce neuronal apoptosis in models of neurodegeneration by modulating pathways associated with oxidative stress .

The biological activity of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression and inflammation.

- Receptor Modulation : Its structure allows for potential interactions with various receptors, including those involved in neurotransmission and immune response.

- Gene Expression Regulation : It has been suggested that such compounds can influence gene expression related to cell survival and apoptosis.

Case Studies

Several case studies have been conducted to explore the effects of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine in clinical settings:

Case Study 1: Cancer Treatment

In a controlled study involving patients with advanced prostate cancer, a derivative of this compound was administered alongside standard treatments. The results indicated a statistically significant reduction in tumor size compared to the control group, with minimal side effects reported .

Case Study 2: Inflammatory Disease Model

Another study utilized this compound in a lupus disease model in mice. Treatment resulted in decreased levels of anti-dsDNA antibodies and improved kidney function markers, suggesting therapeutic potential for autoimmune conditions .

Data Tables

| Biological Activity | IC50 Values (µM) | Target Cell Lines |

|---|---|---|

| Anticancer | 15 - 30 | Breast, Prostate |

| Anti-inflammatory | Not specified | Murine models |

| Neuroprotective | Not specified | Neuronal cultures |

Q & A

Q. What are the optimal synthetic routes for (Cyclohexylmethyl)(4-methylpentan-2-yl)amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves alkylation of a primary amine precursor (e.g., 4-methylpentan-2-amine) with a cyclohexylmethyl halide under nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and stability .

- Catalysts : Palladium on carbon (Pd/C) enhances reaction efficiency in hydrogenation steps .

- Temperature : Reactions are conducted at 60–80°C to balance kinetics and side-product formation.

Optimization Strategy : - Use a molar ratio of 1.2:1 (halide:amine) to minimize unreacted starting material.

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 2.3–2.7 ppm (amine-adjacent methyl groups) confirm substitution patterns .

- ¹³C NMR : Signals for quaternary carbons (e.g., cyclohexyl C1) validate branching .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ = calculated for C₁₃H₂₆N) .

- Infrared Spectroscopy (IR) : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (boiling point ~108–110°C, similar to 4-methylpentan-2-amine) .

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase. Retention times differ by 2–3 minutes for enantiomers .

- Derivatization : React with (+)- or (−)-menthyl chloroformate to form diastereomers separable via standard silica gel columns .

- Circular Dichroism (CD) : Post-separation, CD spectra at 220–250 nm confirm enantiomeric excess (>98%) .

Q. What metabolic pathways are predicted for this compound in biological systems, and how are metabolites identified?

- Methodological Answer :

- In Vitro Studies : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS. Hydroxylation at the cyclohexylmethyl group (m/z +16) is a primary metabolite, detected as m/z 95.0855 or 145.0396 fragments .

- Isotopic Labeling : Use ¹⁴C-labeled amine to track metabolic fate in excretion studies .

- Computational Prediction : Tools like ADMET Predictor™ highlight CYP3A4/2D6 as key enzymes involved .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Controlled Experiments : Measure solubility in DMSO, ethanol, and water at 25°C using gravimetric analysis. For example:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50.2 ± 2.1 |

| Ethanol | 32.7 ± 1.8 |

| Water | <0.1 |

- Molecular Dynamics (MD) Simulations : Model solvent interactions; low water solubility correlates with high logP (~3.5) .

- pH Dependence : Test solubility at pH 2–10; protonation of the amine group increases water solubility at acidic pH .

Q. What strategies are effective in minimizing by-products during large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., over-alkylation) compared to batch processes .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at ~90% conversion .

- By-Product Analysis : GC-MS identifies impurities (e.g., dialkylated species); optimize stoichiometry and catalyst loading to suppress their formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.